H-HoArg-OH
Description
L-Homoarginine (hArg) is a non-proteinogenic cationic amino acid structurally analogous to L-arginine (Arg), differing by an additional methylene group in its side chain. It is synthesized endogenously via lysine catabolism or transamination of Arg . Clinically, low plasma hArg levels are strongly associated with increased cardiovascular mortality and adverse outcomes, while supplementation exhibits protective effects in animal models of stroke and metabolic syndrome . Unlike other cardiovascular risk markers (e.g., asymmetric dimethylarginine, ADMA), hArg demonstrates an inverse relationship with risk: higher plasma concentrations correlate with reduced mortality . hArg serves as a substrate for nitric oxide (NO) synthases and arginases but with lower affinity than Arg, enabling it to act as a competitive inhibitor in Arg-dependent pathways . Its transport and metabolism involve cationic amino acid transporters (CATs) and enzymes like alanine-glyoxylate aminotransferase 2 (AGXT2), highlighting its unique physiological role .
Properties
IUPAC Name |
(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOGESRFPZDMMT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=C(N)N)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926980 | |
| Record name | N~6~-Carbamimidoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
156-86-5, 13094-78-5 | |
| Record name | L-Homoarginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-homoarginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03974 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N~6~-Carbamimidoyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOARGININE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 - 215 °C | |
| Record name | Homo-L-arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000670 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Copper-Mediated Alkylation of L-Lysine
The predominant industrial method involves the reaction of L-lysine with O-methylisourea sulfate in the presence of copper(II) chloride dihydrate (CuCl₂·2H₂O). This approach, detailed in Chinese patent CN102675156B, replaces traditional insoluble copper catalysts (e.g., CuO or Cu₂(OH)₂CO₃) with water-soluble CuCl₂·2H₂O, enabling homogeneous reaction conditions.
Reaction Mechanism and Optimization
The process initiates with L-lysine coordination to Cu²⁺ ions, facilitating nucleophilic attack by O-methylisourea sulfate at the ε-amino group. Critical parameters include:
-
pH Control : Ammonia water (NH₄OH) adjusts the solution to pH 10.00–10.65, ensuring L-lysine deprotonation while avoiding sodium ion contamination from NaOH.
-
Stoichiometry : A CuCl₂·2H₂O-to-L-lysine weight ratio of 0.55–0.65 optimizes complexation without excess copper precipitation.
-
Temperature : Reactions proceed at 20–30°C for 24 hours, followed by 12-hour crystallization at 0–5°C to precipitate the copper-homoarginine complex.
Table 1: Representative Yields from Copper-Mediated Synthesis
| Scale (L-Lysine) | CuCl₂·2H₂O (g) | O-Methylisourea Sulfate (g) | Yield (%) | Optical Rotation [α]²⁵D |
|---|---|---|---|---|
| 44.6 g | 26.3 | 59.8 | 61.2 | +0.4355° |
| 300 g | 180 | 308 | 65.0 | +0.4059° |
Purification Strategies
Post-synthesis purification eliminates copper ions and byproducts through:
Alternative Alkylation Agents
While O-methylisourea sulfate remains standard, experimental studies explore substitutes like S-methylisothiourea sulfate. However, these alternatives often require harsher conditions (e.g., pH >12) and generate toxic byproducts, limiting industrial adoption.
Enzymatic Synthesis via Arginine:Glycine Amidinotransferase (AGAT)
Biosynthetic Pathway
AGAT catalyzes the transamination of L-lysine using arginine as a co-substrate, producing homoarginine and ornithine. This pathway, elucidated in murine models, operates under physiological pH (7.4) and temperature (37°C), offering inherent stereoselectivity.
Key Reaction :
Fermentation-Based Production
Metabolic engineering of Escherichia coli and Saccharomyces cerevisiae strains overexpressing AGAT enables homoarginine biosynthesis. Challenges include:
-
Substrate Inhibition : High lysine concentrations (>50 mM) suppress AGAT activity.
-
Product Recovery : Extracellular homoarginine constitutes <5% of total yield due to inefficient transport mechanisms.
Table 2: Enzymatic vs. Chemical Synthesis Comparison
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Yield | 60–65% | 10–15% |
| Purity | >99% | 85–90% |
| Reaction Time | 36–48 hours | 72–96 hours |
| Scalability | Industrial (ton-scale) | Lab-scale (mg–g) |
| Environmental Impact | Moderate (Cu²⁺ waste) | Low (aqueous media) |
Industrial-Scale Process Optimization
Cost Reduction Strategies
Chinese patents highlight two innovations:
Chemical Reactions Analysis
Oxidation by Nitric Oxide Synthases (NOS)
L-Homoarginine serves as a substrate for neuronal (NOS I) and inducible (NOS II) nitric oxide synthases:
-
Key Findings :
Transamination by AGXT2
Alanine-glyoxylate aminotransferase 2 (AGXT2) catalyzes hArg transamination:
-
Kinetic Parameters :
Substrate (mM) (min) (min·mM) L-Homoarginine 24 ± 3 1.13 ± 0.04 0.047 ± 0.006
Catabolism by Arginase
Arginase hydrolyzes hArg to urea and lysine:
Transport and Competitive Inhibition
hArg interacts with cationic amino acid transporters (CAT1, CAT2A, CAT2B ):
-
Inhibition of CAT1 :
-
hArg as Inhibitor :
Plant-Specific Hydroxylation
In Arabidopsis, 2-oxoglutarate-dependent dioxygenases (2-ODD-C23) hydroxylate hArg:
Analytical Derivatization
hArg is quantified via HPLC with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) derivatization:
Scientific Research Applications
Biomarker for Cardiovascular Health
L-Homoarginine has emerged as a valuable biomarker for cardiovascular diseases. Studies have shown that low levels of hArg in circulation are associated with increased risks of cardiovascular events and all-cause mortality. For instance, a study involving 7638 participants demonstrated that higher plasma concentrations of hArg correlated with reduced risks of cardiovascular and all-cause mortality over a ten-year follow-up period . The mechanisms underlying this association include hArg's role in enhancing nitric oxide (NO) availability, which is crucial for endothelial function and vascular health .
Key Findings:
- Cardiovascular Risk: Elevated hArg levels are linked to lower risks of cardiovascular diseases and mortality .
- Mechanism: Acts as a substrate for nitric oxide synthase (NOS), enhancing NO production .
Liver Function and Disease Management
Recent studies have also highlighted the relationship between L-homoarginine and liver biomarkers. Research indicates that hArg supplementation can positively influence liver function markers such as alanine transaminase (ALT) and alkaline phosphatase (AP). In a controlled trial, participants who received daily hArg supplementation showed significant improvements in liver biomarkers compared to those on placebo . This suggests potential therapeutic applications for hArg in managing liver diseases.
Clinical Study Overview:
- Participants: 7638 individuals randomized into treatment and placebo groups.
- Duration: 4 weeks of supplementation with 125 mg of L-hArg daily.
- Outcomes: Improved liver function markers post-supplementation .
Role in Metabolic Processes
L-Homoarginine is implicated in various metabolic pathways, particularly those related to energy metabolism and bone health. It has been shown to play a role in bone formation by accelerating bone turnover, which could have implications for treating osteoporosis and other metabolic bone diseases . Additionally, hArg may influence energy metabolism through its interactions with creatine synthesis pathways.
Applications in Metabolism:
- Bone Health: Enhances turnover rates, potentially aiding osteoporosis treatment .
- Energy Metabolism: Involved in pathways related to creatine synthesis .
Animal Nutrition
In the field of animal nutrition, L-homoarginine is being explored as an additive to improve feed efficiency and overall health in livestock. Its application is based on its physiological effects on metabolism and nutrient digestibility, which can enhance growth rates and feed conversion ratios in animals .
Nutritional Benefits:
- Feed Efficiency: Improves nutrient digestibility and digestive enzyme secretion.
- Animal Health: Associated with better physiological responses in livestock .
Research Directions and Future Applications
Ongoing research is focused on elucidating the precise mechanisms by which L-homoarginine exerts its biological effects. Future studies are expected to explore its potential as a therapeutic agent in various conditions beyond cardiovascular and liver diseases, including metabolic disorders and conditions involving impaired nitric oxide signaling.
Potential Research Areas:
- Mechanistic studies on hArg's role in endothelial function.
- Long-term effects of hArg supplementation on metabolic health.
- Clinical trials assessing hArg's efficacy in diverse patient populations.
Mechanism of Action
L-Homoarginine increases nitric oxide supply by serving as a substrate for nitric oxide synthase. It also inhibits arginase, an enzyme that competes with nitric oxide synthase for arginine, thereby increasing the bioavailability of arginine and subsequently the production of nitric oxide . This mechanism is crucial for its effects on cardiovascular health and endothelial functions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Transport Mechanisms
Key Transporters and Kinetics
L-Homoarginine, Arg, ADMA, and symmetric dimethylarginine (SDMA) share transport via CATs (CAT1, CAT2A, CAT2B), but exhibit distinct kinetics (Table 1):
| Compound | CAT1 KM (µM) | CAT2B KM (µM) | Vmax (nmol/mg protein/min) |
|---|---|---|---|
| L-Homoarginine | 175 ± 7 | 523 ± 35 | 12 ± 0.1 (CAT1), 11 ± 0.2 (CAT2B) |
| L-Arginine | ~150* | ~500* | Not reported |
| ADMA | ~300* | ~1000* | Not reported |
*Data inferred from inhibition studies .
- CAT1 demonstrates the highest affinity for hArg (KM = 175 µM), making it the primary transporter under physiological conditions .
- CAT2A mediates high-capacity, low-affinity hArg transport (Vmax >20 nmol/mg protein/min), relevant in the liver .
- Competitive Inhibition :
Renal Handling
Enzymatic Interactions and Metabolic Pathways
Nitric Oxide Synthases (NOS) and Arginases
- hArg: Weak substrate for NOS (Km ≈10x higher than Arg) and arginases, acting as a competitive inhibitor in Arg-rich environments .
- ADMA: Direct NOS inhibitor, reducing NO production and promoting endothelial dysfunction .
- Arg: Primary NOS substrate; its availability limits NO synthesis .
Clinical and Pathophysiological Associations
Cardiovascular and Renal Disease
| Compound | Association with CVD Risk | Renal Failure Impact | Key Clinical Role |
|---|---|---|---|
| L-Homoarginine | Inverse (low = high risk) | Decreases | Protective biomarker |
| ADMA | Direct (high = high risk) | Increases | Uremic toxin, NO inhibitor |
| SDMA | Neutral | Increases | Renal function marker |
| L-Arginine | Context-dependent | Variable | NO precursor |
Transport Competition and Therapeutic Implications
- Drug Interactions: High hArg concentrations (1–10 mM) inhibit CAT-mediated Arg/ADMA uptake, but such levels are non-physiological .
Data Tables
Table 1: Transport Kinetics of CAT-Mediated Uptake
| Parameter | L-Homoarginine | L-Arginine | ADMA |
|---|---|---|---|
| CAT1 KM (µM) | 175 ± 7 | ~150* | ~300* |
| CAT2B KM (µM) | 523 ± 35 | ~500* | ~1000* |
| CAT1 IC50 (Arg) | 259 µM | - | - |
Table 2: Clinical Profiles in Renal Failure
| Compound | Plasma Trend | Urinary Excretion |
|---|---|---|
| L-Homoarginine | Decreases | Reduced |
| ADMA | Increases | Elevated |
| SDMA | Increases | Elevated |
Biological Activity
L-homoarginine (hArg) is a non-essential amino acid that has garnered attention for its potential biological activities, particularly in relation to cardiovascular health and metabolic processes. This article synthesizes current research findings on the biological activity of L-homoarginine, focusing on its role as a biomarker, its effects on endothelial function, and its implications in cardiovascular disease.
Overview of L-Homoarginine
L-homoarginine is synthesized in the body primarily from L-arginine by the enzyme L-arginine:glycine amidinotransferase (AGAT). It is found in various tissues, including the kidney, liver, and brain. Its biological significance is linked to its role in the nitric oxide (NO) pathway, which is crucial for vascular health.
1. Cardiovascular Health
Research indicates that L-homoarginine levels are inversely associated with cardiovascular events and mortality. Several studies have shown that higher serum concentrations of L-homoarginine correlate with improved endothelial function and reduced risk of cardiovascular diseases.
- Case Study : A longitudinal study involving male patients with intermittent claudication found that each standard deviation increase in L-homoarginine was associated with a decreased odds ratio for symptomatic peripheral arterial disease (PAD) (OR=0.75) and a significant reduction in all-cause mortality risk (HR=0.59) .
- Table 1: Summary of Findings on L-Homoarginine and Cardiovascular Outcomes
2. Endothelial Function
L-homoarginine enhances NO availability, which is vital for maintaining endothelial integrity. Studies suggest that it may act as a substrate for NO synthase, thereby promoting vasodilation and improving blood flow.
- Research Findings : Elevated levels of L-homoarginine have been associated with improved endothelial function markers such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), suggesting a protective role against endothelial dysfunction .
The mechanisms through which L-homoarginine exerts its biological effects include:
- Nitric Oxide Production : By serving as a substrate for nitric oxide synthase, L-homoarginine contributes to increased NO production, promoting vasodilation and improved blood flow.
- Inhibition of Arginase Activity : Some studies have explored the potential of L-homoarginine to inhibit arginase activity, which could lead to increased availability of L-arginine for NO synthesis . However, conflicting results suggest that this may not be the primary mechanism responsible for its cardiovascular benefits.
Clinical Implications
The potential therapeutic applications of L-homoarginine are significant:
- Biomarker for Cardiovascular Risk : Due to its association with cardiovascular health outcomes, measuring serum levels of L-homoarginine could serve as a valuable biomarker for assessing cardiovascular risk .
- Therapeutic Target : Given its protective effects against cardiovascular diseases, regulating L-homoarginine levels may offer a novel approach in managing conditions such as hypertension and heart failure .
Q & A
Q. What analytical methods are recommended for quantifying L-homoarginine in biological samples, and how can their accuracy be validated?
To quantify L-homoarginine, reverse-phase HPLC with precolumn derivatization using o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) is widely employed. This method enhances sensitivity by forming fluorescent derivatives, enabling detection at nanomolar concentrations . Validation should include:
- Linearity tests across physiological ranges (e.g., 0.1–100 µM).
- Recovery assays using spiked plasma/urine samples to assess matrix effects.
- Inter-day and intra-day precision (CV < 10%) to ensure reproducibility.
Reference standards must be prepared in matrices mimicking study conditions (e.g., human plasma pH 7.4) to avoid artifacts .
Q. How does L-homoarginine biosynthesis occur in humans, and what enzymes regulate its synthesis?
L-homoarginine is synthesized via the arginine:glycine amidinotransferase (AGAT) pathway, which transfers the amidino group from L-arginine to L-lysine. Key steps include:
- AGAT catalysis : AGAT converts L-arginine and L-lysine to L-ornithine and L-homoarginine.
- Regulation by creatine : Elevated creatine levels suppress AGAT activity, reducing L-homoarginine synthesis (feedback inhibition via SH-group interactions with AGAT-Cys407) .
Knockout murine models confirm AGAT’s critical role, with AGAT-deficient mice showing undetectable plasma L-homoarginine .
Q. What is the clinical significance of L-homoarginine as a biomarker in cardiovascular disease (CVD)?
Low plasma L-homoarginine (< 2.6 µM) correlates with increased CVD risk and all-cause mortality. Mechanistically, it:
- Competes with asymmetric dimethylarginine (ADMA) for cellular uptake via CAT1 transporters, reducing ADMA’s inhibition of nitric oxide synthase (NOS) .
- Enhances nitric oxide (NO) bioavailability , improving endothelial function .
Prospective cohort studies (e.g., März et al., 2010) validate its inverse association with carotid intima-media thickness, a subclinical atherosclerosis marker .
Advanced Research Questions
Q. How do OATP4C1 and P-glycoprotein (P-gp) coordinate L-homoarginine transport in renal tubular cells, and what experimental models best capture this?
OATP4C1 (basolateral) and P-gp (apical) mediate vectorial transport in renal epithelia:
- Dual-transfected MDCK cell monolayers (MDCK-OATP4C1-P-gp) replicate polarized transport. Basolateral-to-apical flux assays (1–100 µM L-homoarginine, 1 h incubation) show OATP4C1-dependent uptake (Km ≈ 20 µM) and P-gp-driven efflux, with transport ratios 3-fold higher than controls .
- Inhibition studies : Co-administration of OATP4C1 inhibitors (e.g., digoxin) or P-gp inhibitors (e.g., verapamil) disrupts transcellular transport, confirming dual transporter roles .
Q. How can researchers resolve contradictions in L-homoarginine’s role as a protective marker versus potential toxicity in specific populations?
Contradictions arise from:
- Dose-dependent effects : High-dose supplementation (> 6 g/day in pigs) induces oxidative stress via arginase competition, reducing NO synthesis .
- Population heterogeneity : Genetic polymorphisms in AGAT or CAT1 alter synthesis/uptake. Stratified analysis (e.g., SLCO4C1 haplotype screening) is critical in clinical cohorts .
Methodological recommendation : Use Mendelian randomization to distinguish causal effects from confounding in observational studies .
Q. What experimental strategies mitigate off-target drug effects on CAT1-mediated L-homoarginine uptake?
A screen of 113 drugs identified inhibitors of CAT1-mediated L-homoarginine transport (e.g., cyclosporine A at 200 µM causes >50% inhibition). To mitigate interference:
- Pre-incubation controls : Test drugs in CAT1-overexpressing HEK293 cells to quantify competitive vs. non-competitive inhibition .
- Physiological relevance : Use therapeutic plasma concentrations (e.g., 1–10 µM for most drugs) rather than suprapharmacological doses to avoid artifactual inhibition .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
